[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid

Catalog No.
S528278
CAS No.
166108-71-0
M.F
C21H23NO6
M. Wt
385.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid

CAS Number

166108-71-0

Product Name

[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid

IUPAC Name

2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C21H23NO6/c23-20(24)14-27-12-11-26-10-9-22-21(25)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,22,25)(H,23,24)

InChI Key

XQPYRJIMPDBGRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Fmoc-NH-PEG2-CH2COOH

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)O

Description

The exact mass of the compound [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid is 385.1525 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Heterobifunctional Spacer Molecule

2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid, also known as 8-(Fmoc-amino)-3,6-dioxaoctanoic acid, is a heterobifunctional molecule used in scientific research applications. A heterobifunctional molecule possesses two different functional groups that can react with distinct chemical entities [, , ]. In the case of 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid, one end features an Fmoc (Fluorenylmethoxycarbonyl) group, commonly employed for protecting amino groups in peptide synthesis [, , ]. The other terminus consists of a carboxylic acid group, which can readily form amide bonds with various biomolecules [, , ].

Applications in Bioconjugation

This unique bifunctional property makes 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid a valuable tool in bioconjugation reactions. Bioconjugation refers to the process of linking two or more biomolecules to create novel structures with tailored functionalities []. 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid serves as a spacer molecule, introducing a certain distance and flexibility between the conjugated entities [, , ]. This spacer arm can be crucial for optimal orientation and activity of the linked biomolecules [, , ].

Protein-Drug Conjugates

One prominent application of 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid lies in the development of protein-drug conjugates (PDCs) []. PDCs are therapeutic agents where a cytotoxic drug is attached to a protein carrier molecule. The protein component facilitates targeted delivery of the drug to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects []. 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid can be used as a linker molecule to covalently connect the protein and drug moieties within a PDC [].

Biorecognition Studies

2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid also finds utility in biorecognition studies. These studies explore the specific interactions between biomolecules, such as proteins and their ligands. The spacer introduced by 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid can help optimize the binding affinity and selectivity between interacting molecules []. This can be useful for designing new drugs or biosensors that rely on specific biorecognition events.

[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid, often abbreviated as Fmoc-PEG2-COOH, is a synthetic molecule used in chemical research, particularly in the field of bioconjugation []. It contains three key functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group is a protecting group commonly used in peptide synthesis. It can be attached and detached from the amino group of an amino acid in a controlled manner [].
  • PEG (Polyethylene glycol): This is a hydrophilic spacer, meaning it attracts water and increases the water solubility of the molecule it is attached to [].
  • Carboxylic acid (COOH): This group allows Fmoc-PEG2-COOH to participate in various chemical reactions for conjugation with other biomolecules [].

The significance of Fmoc-PEG2-COOH lies in its ability to covalently link peptides, proteins, or other biomolecules to various materials or surfaces. This allows researchers to create new materials with specific functionalities, such as drug delivery systems, biosensors, and diagnostic tools [].


Molecular Structure Analysis

Fmoc-PEG2-COOH has a linear structure consisting of three main components linked by ether (C-O-C) bonds:

  • An Fmoc group attached to an amino group (represented by "amino" in the name)
  • A PEG spacer with two ethylene glycol units (represented by "PEG2")
  • A terminal acetic acid group (COOH)

The Fmoc group provides a bulky and hydrophobic character, while the PEG spacer is hydrophilic and flexible. The terminal carboxylic acid allows for further conjugation reactions [].


Chemical Reactions Analysis

Synthesis

Conjugation Reactions

The primary application of Fmoc-PEG2-COOH involves its use as a linker in bioconjugation reactions. The terminal carboxylic acid can react with various functional groups like amines or alcohols on other biomolecules through amide bond formation or esterification, respectively. Here's an example of an amide bond formation between Fmoc-PEG2-COOH and a primary amine (R-NH2) of another biomolecule (B):

Fmoc-PEG2-COOH  +  R-NH2 (Biomolecule B)  ->  Fmoc-PEG2-CONH-R (Biomolecule B conjugate)  +  H2O

Other Relevant Reactions

Fmoc-PEG2-COOH might also undergo hydrolysis (breakdown by water) under specific acidic or basic conditions, cleaving the molecule into its individual components.


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the presence of the bulky Fmoc group.
  • Solubility: The PEG spacer and carboxylic acid group suggest good water solubility.
  • Stability: The molecule is likely stable under neutral conditions but might undergo hydrolysis under extreme acidic or basic environments.

Fmoc-PEG2-COOH does not have a direct biological effect. Its mechanism of action relies on its ability to act as a bridge between biomolecules and other materials. The Fmoc group can be removed after conjugation, allowing the biomolecule to interact with its target while the PEG spacer provides water solubility and reduces non-specific interactions [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

385.15253745 g/mol

Monoisotopic Mass

385.15253745 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid

Dates

Modify: 2023-08-15
1: Chen Y, Xia R, Huang Y, Zhao W, Li J, Zhang X, Wang P, Venkataramanan R, Fan J, Xie W, Ma X, Lu B, Li S. An immunostimulatory dual-functional nanocarrier that improves cancer immunochemotherapy. Nat Commun. 2016 Nov 7;7:13443. doi: 10.1038/ncomms13443. PubMed PMID: 27819653; PubMed Central PMCID: PMC5103075.
2: Zhao M, Huang Y, Chen Y, Xu J, Li S, Guo X. PEG-Fmoc-Ibuprofen Conjugate as a Dual Functional Nanomicellar Carrier for Paclitaxel. Bioconjug Chem. 2016 Sep 21;27(9):2198-205. doi: 10.1021/acs.bioconjchem.6b00415. Epub 2016 Aug 25. PubMed PMID: 27532881.
3: Zhang P, Li J, Ghazwani M, Zhao W, Huang Y, Zhang X, Venkataramanan R, Li S. Effective co-delivery of doxorubicin and dasatinib using a PEG-Fmoc nanocarrier for combination cancer chemotherapy. Biomaterials. 2015 Oct;67:104-14. doi: 10.1016/j.biomaterials.2015.07.027. Epub 2015 Jul 15. PubMed PMID: 26210177; PubMed Central PMCID: PMC4550547.
4: Zhang Y, Huang Y, Zhao W, Lu J, Zhang P, Zhang X, Li J, Gao X, Venkataramanan R, Li S. Fmoc-conjugated PEG-vitamin E2 micelles for tumor-targeted delivery of paclitaxel: enhanced drug-carrier interaction and loading capacity. AAPS J. 2014 Nov;16(6):1282-91. doi: 10.1208/s12248-014-9651-2. Epub 2014 Sep 6. PubMed PMID: 25193267; PubMed Central PMCID: PMC4389742.
5: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.

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